molecular formula C10H14N2O2 B2888429 tert-Butyl 6-aminopicolinate CAS No. 1499890-31-1

tert-Butyl 6-aminopicolinate

Cat. No.: B2888429
CAS No.: 1499890-31-1
M. Wt: 194.234
InChI Key: DGWJAKGLKLCRFA-UHFFFAOYSA-N
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Description

tert-Butyl 6-aminopicolinate: is an organic compound with the molecular formula C10H14N2O2 It is a derivative of picolinic acid, where the carboxyl group is esterified with a tert-butyl group, and an amino group is attached to the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-aminopicolinate typically involves the esterification of 6-aminopicolinic acid with tert-butyl alcohol. A common method includes the use of a mixture of tert-butyl acetate and boron trifluoride etherate as catalysts. The reaction is carried out in a solvent such as 1,4-dioxane under controlled conditions to achieve a high yield of the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure consistency and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-aminopicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling: Palladium catalysts and boron reagents are typically used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: tert-Butyl 6-aminopicolinate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used to design and synthesize new drugs with improved efficacy and safety profiles.

Industry: The compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various industrial applications, including the production of polymers and specialty chemicals .

Comparison with Similar Compounds

    tert-Butyl 4-aminopicolinate: Similar structure but with the amino group at the 4-position.

    tert-Butyl 5-aminopicolinate: Similar structure but with the amino group at the 5-position.

Uniqueness: tert-Butyl 6-aminopicolinate is unique due to the position of the amino group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

tert-butyl 6-aminopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWJAKGLKLCRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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